molecular formula C8H11N3O3S B2969281 Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate CAS No. 2034417-90-6

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate

Cat. No. B2969281
CAS RN: 2034417-90-6
M. Wt: 229.25
InChI Key: JCKRCIRXLYQVHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiazole derivatives often involves reactions with aminonitriles . For example, a range of aminonitriles, readily available by Strecker reaction, were forced to react with methyl 2-(chlorosulfonyl)acetate. Methyl 2-[[ (cyanoalkyl)amino]sulfonyl]acetates formed on the first stage without isolation were converted to methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction using Et3N-mediated conditions in poor to high yields .

Scientific Research Applications

  • Synthetic Applications in Heterocyclic Chemistry Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate and its derivatives have been extensively used in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of thiophene-based bis-heterocyclic monoazo dyes. These dyes, characterized by their solvatochromic behavior and tautomeric structures, are significant in various applications including textile and colorant industries (Karcı & Karcı, 2012).

  • Corrosion Inhibition Derivatives of this compound have been studied for their potential as corrosion inhibitors. Specifically, triazole derivatives including 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol (AETT), which share structural similarities with this compound, demonstrate significant inhibition against copper corrosion in acidic environments. These findings are pivotal in the field of materials science and engineering, offering insights into protective measures against metal corrosion (Sudheer & Quraishi, 2013).

  • Antimicrobial Activities The compound and its analogs exhibit notable antimicrobial activities. Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, have been synthesized and tested against various bacterial and fungal strains. These studies are critical in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance (Desai, Bhatt, & Joshi, 2019).

  • Immunological Activity Some derivatives of this compound have shown promising results in immunological studies. Compounds with similar structures have been synthesized and their biological activities analyzed in various immune response models, highlighting their potential in immunology and therapeutic applications (Lipnicka & Zimecki, 2007).

  • Fluorescent Probes and Sensing Applications The compound is also pivotal in the synthesis of fluorescent probes. Analogous compounds, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, have been utilized to develop ratiometric fluorescent probes for the detection of biomolecules like cysteine and homocysteine. Such probes are valuable in analytical chemistry and diagnostics, particularly for rapid and selective detection in aqueous media (Na et al., 2016).

Mechanism of Action

While the specific mechanism of action for “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” is not known, isothiazole derivatives have been studied for their neuroprotective and anti-inflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKRCIRXLYQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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